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Compound of Interest

Compound Name: 4-Amino-3-bromopyridine

Cat. No.: B079700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Amino-3-bromopyridine is a substituted pyridine derivative of significant interest in

medicinal chemistry and drug discovery. Its structural features, including the presence of an

amino group and a bromine atom on the pyridine ring, make it a versatile building block for the

synthesis of various biologically active compounds. A thorough understanding of its

spectroscopic properties is paramount for its unambiguous identification, purity assessment,

and the structural elucidation of its derivatives. This technical guide provides a comprehensive

analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data of 4-Amino-3-bromopyridine, offering insights into the correlation between its

molecular structure and its spectral characteristics.

Molecular Structure and Spectroscopic Overview
The structural formula of 4-Amino-3-bromopyridine is presented below. The numbering of the

pyridine ring atoms is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of 4-Amino-3-bromopyridine with atom numbering.

The following sections will delve into the detailed analysis of the NMR, IR, and MS data,

providing a clear rationale for the interpretation of the observed spectra.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-Amino-3-bromopyridine, both ¹H and ¹³C NMR provide critical information for

structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Amino-3-bromopyridine is expected to show signals for the three

aromatic protons and the protons of the amino group. The electron-donating amino group and

the electron-withdrawing bromine atom and pyridine nitrogen significantly influence the

chemical shifts of the aromatic protons.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a few milligrams of the

sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-

d₆), and recording the spectrum on a 300 or 500 MHz NMR spectrometer.

Sample Preparation NMR Acquisition Data Processing

Weigh ~5-10 mg of
4-Amino-3-bromopyridine

Dissolve in ~0.7 mL of
deuterated solvent (e.g., CDCl3) Transfer to NMR tube Insert sample into

NMR spectrometer Tune and shim the probe Acquire ¹H NMR spectrum Fourier transform Phase and baseline correction Integrate and reference peaks

Click to download full resolution via product page

Caption: Workflow for ¹H NMR Spectroscopy.

Data Interpretation:
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.1 Singlet -

H-5 ~6.7 Doublet ~5.5

H-6 ~8.0 Doublet ~5.5

-NH₂ ~4.5-5.5 Broad Singlet -

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

The proton at position 2 (H-2) appears as a singlet due to the absence of adjacent protons. The

protons at positions 5 and 6 (H-5 and H-6) exhibit a doublet splitting pattern due to their

coupling with each other. The amino protons typically appear as a broad singlet, and their

chemical shift can be highly variable and may exchange with D₂O.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom in 4-Amino-3-bromopyridine will give rise to a distinct signal.

Data Interpretation:

Carbon Chemical Shift (δ, ppm)

C-2 ~148

C-3 ~105

C-4 ~150

C-5 ~115

C-6 ~145

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.
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The chemical shifts of the carbon atoms are influenced by the electronegativity of the

neighboring atoms. The carbon atom bonded to the bromine (C-3) is expected to be

significantly shielded compared to the other carbons. The carbon atom attached to the amino

group (C-4) and the carbons adjacent to the nitrogen atom (C-2 and C-6) are expected to be

deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol:

For a solid sample like 4-Amino-3-bromopyridine, the IR spectrum can be obtained using the

KBr pellet method or as a thin film by dissolving the sample in a volatile solvent and allowing it

to evaporate on a salt plate.[1]

Sample Preparation (KBr Pellet) IR Acquisition

Grind ~1-2 mg of sample with
~100-200 mg of dry KBr

Press the mixture into a
transparent pellet

Place the pellet in the
FT-IR spectrometer Acquire the IR spectrum

Click to download full resolution via product page

Caption: Workflow for FT-IR Spectroscopy (KBr Pellet Method).

Data Interpretation:

The IR spectrum of 4-Amino-3-bromopyridine will exhibit characteristic absorption bands

corresponding to the vibrations of its functional groups.
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Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 N-H stretch Primary Amine (-NH₂)

3100-3000 C-H stretch Aromatic C-H

1640-1600 N-H bend Primary Amine (-NH₂)

1600-1450 C=C and C=N stretch Pyridine Ring

1300-1000 C-N stretch Aromatic Amine

700-500 C-Br stretch Bromoalkane

The presence of a primary amine is confirmed by the N-H stretching and bending vibrations.

The aromatic C-H stretching and the characteristic ring stretching vibrations confirm the

pyridine core. The C-Br stretching vibration is typically observed in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol:

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques for a

molecule like 4-Amino-3-bromopyridine. For EI-MS, the sample is vaporized and bombarded

with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent

and introduced into the mass spectrometer as a fine spray.

Sample Introduction Ionization (EI) Mass Analysis

Introduce sample into the
ion source (e.g., via direct probe or GC)

Bombard sample with
70 eV electrons

Accelerate and separate ions
based on m/z ratio Detect ions

Click to download full resolution via product page

Caption: Workflow for Electron Ionization Mass Spectrometry.
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Data Interpretation:

The mass spectrum of 4-Amino-3-bromopyridine will show a molecular ion peak (M⁺)

corresponding to its molecular weight. Due to the presence of bromine, which has two major

isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a

pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

Molecular Weight: 173.01 g/mol

Expected Molecular Ion Peaks (m/z):

M⁺: 172 (containing ⁷⁹Br)

M+2: 174 (containing ⁸¹Br)

An Electrospray Ionization (ESI) mass spectrum would likely show a prominent peak for the

protonated molecule [M+H]⁺ at m/z 173.9.

Fragmentation Pattern:

Under electron ionization, the molecular ion can undergo fragmentation. A plausible

fragmentation pathway is the loss of a bromine radical, leading to a fragment ion at m/z 93.

[C₅H₅BrN₂]⁺˙
m/z = 172/174

[C₅H₅N₂]⁺
m/z = 93

- Br•

Click to download full resolution via product page

Caption: Plausible fragmentation of 4-Amino-3-bromopyridine in EI-MS.

Conclusion
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The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile

of 4-Amino-3-bromopyridine, enabling its unequivocal identification and structural

characterization. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the atoms, the

IR spectrum confirms the presence of key functional groups, and the mass spectrum provides

the molecular weight and insights into its fragmentation behavior. This detailed spectroscopic

information is indispensable for quality control in synthesis and for the confident use of this

compound as a key intermediate in the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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